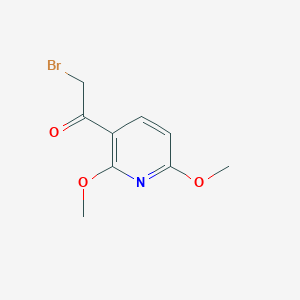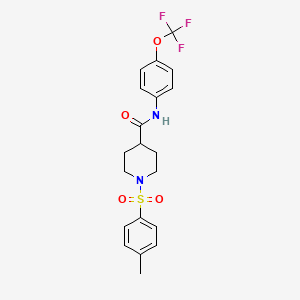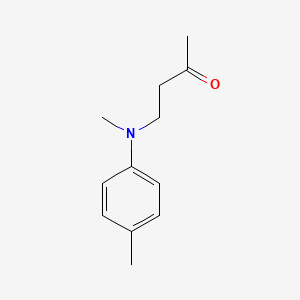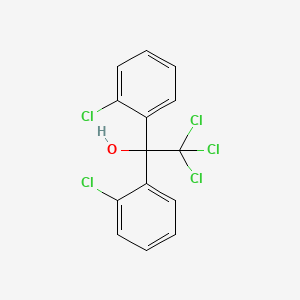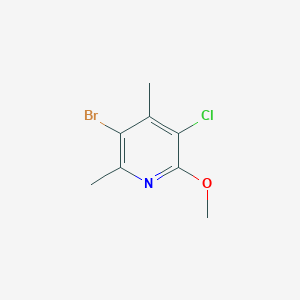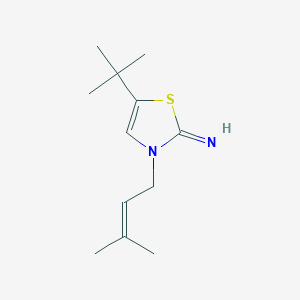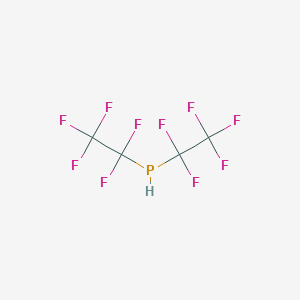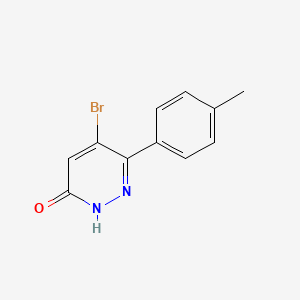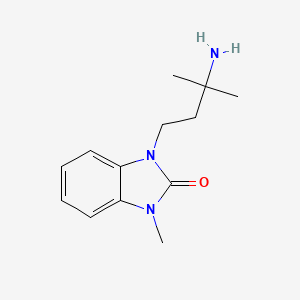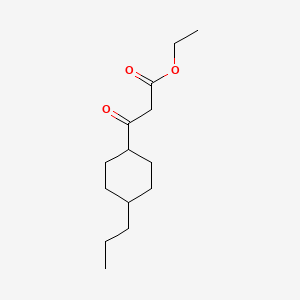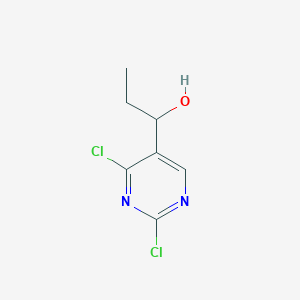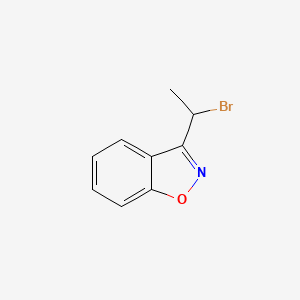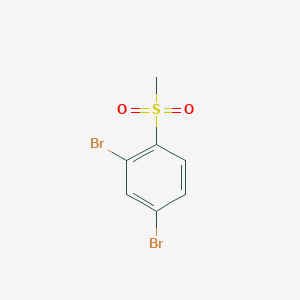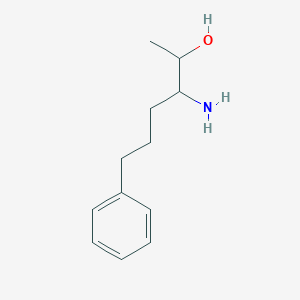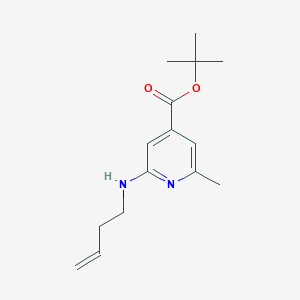
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate
Vue d'ensemble
Description
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a tert-butyl ester group, a but-3-enylamino substituent, and a methyl group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester derivative. Subsequently, the but-3-enyl group is introduced via a nucleophilic substitution reaction using but-3-enylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the but-3-enylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isonicotinates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(but-3-enylamino)-isonicotinate: Lacks the methyl group at the 6-position.
Tert-butyl 2-(but-3-enylamino)-4-methylisonicotinate: Methyl group at the 4-position instead of the 6-position.
Tert-butyl 2-(but-3-enylamino)-6-ethylisonicotinate: Ethyl group instead of the methyl group at the 6-position.
Uniqueness
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is unique due to the specific positioning of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl 2-(but-3-enylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-6-7-8-16-13-10-12(9-11(2)17-13)14(18)19-15(3,4)5/h6,9-10H,1,7-8H2,2-5H3,(H,16,17) |
Clé InChI |
GPNMWYVSALJUPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)NCCC=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

